molecular formula C13H10N4O B2831503 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone CAS No. 338414-22-5

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone

Cat. No.: B2831503
CAS No.: 338414-22-5
M. Wt: 238.25
InChI Key: DDZROFVNUQBLPB-LFIBNONCSA-N
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Description

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone typically involves the condensation reaction between 3-(2-furyl)-4H-pyrazol-4-one and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-(2-furyl)-4H-pyrazol-4-one+phenylhydrazine3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone\text{3-(2-furyl)-4H-pyrazol-4-one} + \text{phenylhydrazine} \rightarrow \text{this compound} 3-(2-furyl)-4H-pyrazol-4-one+phenylhydrazine→3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties .

Medicine

Medically, derivatives of this compound are being explored for their potential therapeutic effects

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with microbial cell wall synthesis or function, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)-4H-pyrazol-4-one N-methylhydrazone
  • 3-(2-furyl)-4H-pyrazol-4-one N-ethylhydrazone
  • 3-(2-furyl)-4H-pyrazol-4-one N-benzylhydrazone

Uniqueness

Compared to these similar compounds, 3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s stability and its ability to interact with biological targets, making it a more potent candidate for various applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-4-yl]-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-2-5-10(6-3-1)15-16-11-9-14-17-13(11)12-7-4-8-18-12/h1-9H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDSRWDJUBNKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240196
Record name 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338414-22-5
Record name 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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